molecular formula C17H12F2N4O2S2 B2853292 2-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392297-67-5

2-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2853292
CAS No.: 392297-67-5
M. Wt: 406.43
InChI Key: FVMYFCOBJCBXOX-UHFFFAOYSA-N
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Description

The compound 2-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide group (bearing a 4-fluorophenyl moiety) and a 2-fluorobenzamide group. This structure combines fluorinated aromatic systems with heterocyclic and sulfur-containing motifs, which are frequently associated with enhanced metabolic stability, bioavailability, and target binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2S2/c18-10-5-7-11(8-6-10)20-14(24)9-26-17-23-22-16(27-17)21-15(25)12-3-1-2-4-13(12)19/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMYFCOBJCBXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a thiadiazole moiety, which has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

C16H15F2N3O2S\text{C}_{16}\text{H}_{15}\text{F}_2\text{N}_3\text{O}_2\text{S}

This structure includes:

  • A thiadiazole ring, known for its diverse biological activities.
  • A fluorophenyl group, which can enhance biological potency and selectivity.

Antitumor Activity

Recent studies have indicated that derivatives of thiadiazole possess significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 1K562 (CML)7.4
Compound 2MCF-7 (Breast)<10
Compound 3HepG2 (Liver)<5

The presence of the thiadiazole ring is crucial for its interaction with protein kinases involved in tumor progression.

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated antimicrobial properties. The compound's structure allows it to interact with bacterial membranes and inhibit growth.

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Pseudomonas aeruginosaAntibacterial32–42
Candida albicansAntifungal24–26

The fluorine substitution enhances the compound's lipophilicity, improving its ability to penetrate microbial membranes.

Anticholinesterase Activity

Research indicates that some thiadiazole derivatives exhibit anticholinesterase activity, which is beneficial in treating Alzheimer's disease.

CompoundIC50 (nM)Reference
Compound A1.82 ± 0.6

This activity suggests potential for development as therapeutic agents targeting cholinergic dysfunction.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Membrane Disruption : Its lipophilic nature allows it to disrupt microbial membranes.
  • Cholinergic Modulation : By inhibiting acetylcholinesterase, it enhances cholinergic transmission.

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thiadiazole derivatives for their cytotoxicity against K562 cells and found that modifications at the phenyl ring significantly enhanced activity.
    "The introduction of electron-withdrawing groups at the para position increased the cytotoxicity against Bcr-Abl positive cell lines" .
  • Antimicrobial Evaluation : In another study, derivatives were tested against various pathogens and showed promising results comparable to standard antibiotics.
    "Compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria" .

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of 2-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are primarily attributed to the thiadiazole moiety and the fluorinated aromatic groups. Key areas of application include:

1. Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiadiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives with halogen substitutions have shown enhanced activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The presence of fluorine in the structure may also contribute to increased potency due to enhanced lipophilicity and electronic effects.

Case Study:
A study evaluated a series of thiadiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with fluorinated phenyl groups exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been demonstrated in various studies. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study:
A recent investigation into a series of 1,3,4-thiadiazole derivatives revealed promising anticancer activity against human cancer cell lines. The study highlighted that specific substitutions on the thiadiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .

3. Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory potential of thiadiazole derivatives. Compounds similar to this compound have shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study:
In a controlled experiment, a thiadiazole derivative was tested for its anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in edema compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring and the attached aromatic systems can lead to significant changes in biological activity.

ModificationEffect on Activity
FluorinationIncreased lipophilicity and potency
Aromatic substitutionsEnhanced interaction with biological targets
Alkyl chain lengthAltered solubility and bioavailability

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogues:

Compound Name Core Structure Key Substituents Biological Activity (Reported) Synthesis Method References
Target Compound : 2-fluoro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-Thiadiazole - 2-Fluorobenzamide
- Thioether-linked 4-fluorophenylacetamide
Inferred: Anticancer, enzyme inhibition Likely microwave-assisted<sup>†</sup>
N-[5-[[2-[(4-Butyl-2-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide 1,3,4-Thiadiazole - 4-Chloro-3-nitrobenzamide
- 4-Butyl-2-methylphenylacetamide
Not explicitly reported Conventional nucleophilic substitution
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-fluorophenyl)ethan-1-one Thiadiazole-Oxadiazole hybrid - Oxadiazole-thiadiazole scaffold
- Cyclohexylamino group
- 4-Fluorophenyl ketone
Anticandidal activity (64% yield) Multi-step heterocyclic coupling
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives 1,3,4-Thiadiazole - Piperidinyl ethyl side chain
- Unsubstituted benzamide
Acetylcholinesterase inhibition Microwave-assisted synthesis

<sup>†</sup> Inferred from analogous microwave-assisted syntheses in and .

Key Observations:

Fluorine Substitution: The target compound and the oxadiazole hybrid () both incorporate fluorinated aromatic rings, which may enhance lipid solubility and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., piperidinyl derivatives in ) .

Heterocyclic Hybrids : The oxadiazole-thiadiazole hybrid () demonstrates that combining multiple heterocycles can broaden biological activity, though synthetic complexity increases .

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